molecular formula C20H14O4 B5911635 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one

7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one

Cat. No.: B5911635
M. Wt: 318.3 g/mol
InChI Key: QIIZNHXDDPRFQN-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with hydroxyl, methyl, and naphthyloxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxyacetophenone and 2-naphthol.

    Condensation Reaction: 2-hydroxyacetophenone undergoes a condensation reaction with 2-naphthol in the presence of a base such as potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromen-4-one core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The naphthyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of 7-oxo-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one.

    Reduction: Formation of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one involves:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, preventing oxidative damage to cells.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-4H-chromen-4-one: Lacks the naphthyloxy group, resulting in different biological activities.

    2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one: Lacks the hydroxyl group, affecting its antioxidant properties.

    7-hydroxy-3-(2-naphthyloxy)-4H-chromen-4-one: Lacks the methyl group, influencing its chemical reactivity.

Uniqueness

7-hydroxy-2-methyl-3-(2-naphthyloxy)-4H-chromen-4-one is unique due to the presence of all three substituents (hydroxyl, methyl, and naphthyloxy), which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-hydroxy-2-methyl-3-naphthalen-2-yloxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c1-12-20(19(22)17-9-7-15(21)11-18(17)23-12)24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIZNHXDDPRFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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